molecular formula C11H9BN2O3S2 B13058515 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol

2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol

Cat. No.: B13058515
M. Wt: 292.1 g/mol
InChI Key: MLQVTSWSQGYFSS-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a boron-containing heterocyclic compound characterized by a fused thieno-diazaborinin scaffold. This structure incorporates a phenylsulfonyl group at position 2 and a hydroxyl group at position 1. These compounds are synthesized via boron-mediated cyclization reactions, often involving FeCl₃ or BBr₃ as catalysts .

Properties

Molecular Formula

C11H9BN2O3S2

Molecular Weight

292.1 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-hydroxythieno[3,2-d]diazaborinine

InChI

InChI=1S/C11H9BN2O3S2/c15-12-10-6-7-18-11(10)8-13-14(12)19(16,17)9-4-2-1-3-5-9/h1-8,15H

InChI Key

MLQVTSWSQGYFSS-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=NN1S(=O)(=O)C3=CC=CC=C3)SC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol typically involves the formation of the thieno[3,2-d][1,2,3]diazaborinin core followed by the introduction of the phenylsulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a diazaborine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic nature allows it to be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes or receptors through its sulfonyl and diazaborinin groups, potentially inhibiting or modulating their activity. The exact pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Derivatives

Key analogs differ in the sulfonyl substituent at position 2:

  • Propylsulfonyl derivative : C₉H₁₃BN₂O₃S₂ (Mol. Wt. 272.146), synthesized via FeCl₃-catalyzed cyclization of hydrazones .
  • 2-Nitrobenzenesulfonyl derivative : Includes a nitro group on the benzene ring, enhancing electron-withdrawing effects (CAS 36331-40-5) .

Table 1: Substituent Effects on Molecular Properties

Compound Substituent (Position 2) Molecular Formula Molecular Weight Key Properties
Target compound Phenylsulfonyl Not reported Inferred ~300 High polarity, moderate solubility
6-Methyl-2-(propylsulfonyl) analog Propylsulfonyl C₉H₁₃BN₂O₃S₂ 272.146 Lipophilic, stable
2-(2-Nitrobenzenesulfonyl) analog 2-Nitrobenzenesulfonyl C₁₀H₈BN₃O₅S₂ 349.12 (est.) Enhanced reactivity

Positional Isomerism and Boron Environment

  • 4-Methyl derivative: 1-Hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine (C₆H₇BN₂OS, Mol. Wt. 182.01) has a methyl group at position 4, reducing steric hindrance compared to position 6 .
  • Cyclopropyl-containing analog: 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one introduces a ketone group, altering electronic properties .

Key Observations :

  • Boron’s coordination environment, confirmed via ¹¹B NMR (e.g., δ ~30 ppm for tetrahedral boron), is critical for stability .

Table 2: Anticancer Activity of Analogous Heterocycles

Compound Class Substituents Growth Inhibition (%) Cell Lines Tested Reference
Thieno[3,2-e]triazolo[1,5-a]pyrimidines Varied alkyl/aryl groups <50% at 10⁻⁵ M 60+ cancer lines
Diazaborinin derivatives Propylsulfonyl, methyl groups Not reported N/A

Biological Activity

2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a complex organoboron compound known for its diverse biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • CAS Number : 36335-78-1
  • Molecular Formula : C₁₁H₉BN₂O₃S₂
  • Molecular Weight : 292.13 g/mol

Biological Activity Overview

Research indicates that compounds similar to 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol exhibit significant biological activities, particularly in the context of anti-inflammatory and anticancer properties. The following sections detail specific findings regarding its biological activity.

Pharmacological Effects

  • Anti-inflammatory Activity
    • Studies have shown that phenylsulfonyl derivatives can modulate the immune response by inhibiting pro-inflammatory cytokines. This suggests potential utility in treating autoimmune diseases.
    • A related compound demonstrated effectiveness as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in Th17 cell regulation and associated with autoimmune conditions like rheumatoid arthritis and psoriasis .
  • Anticancer Properties
    • Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the diazaborine moiety is believed to enhance these effects through multiple pathways, including cell cycle arrest and apoptosis induction.
    • In vitro studies have indicated that these compounds can effectively target specific cancer cell lines, leading to reduced cell viability .

The mechanisms through which 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : As noted earlier, RORγt modulation plays a significant role in its anti-inflammatory properties.

Case Studies

A few notable studies highlight the biological activity of related compounds:

StudyFindings
Study on RORγt Inverse AgonistsDemonstrated that derivatives exhibited improved bioavailability and therapeutic effects in mouse models of rheumatoid arthritis .
Anticancer Activity AssessmentCompounds showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

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